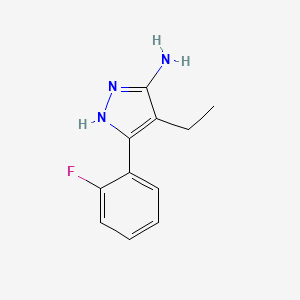

4-Ethyl-3-(2-fluorophenyl)-1h-pyrazol-5-amine

Description

4-Ethyl-3-(2-fluorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring an ethyl group at position 4 and a 2-fluorophenyl substituent at position 3 of the pyrazole core. Its molecular formula is C₁₁H₁₂FN₃, with a molecular weight of 205.23 g/mol .

Properties

Molecular Formula |

C11H12FN3 |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

4-ethyl-5-(2-fluorophenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C11H12FN3/c1-2-7-10(14-15-11(7)13)8-5-3-4-6-9(8)12/h3-6H,2H2,1H3,(H3,13,14,15) |

InChI Key |

MXEIKVJMBWIKQP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NN=C1N)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(2-fluorophenyl)-1h-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate 1,3-diketone or β-keto ester. For instance, ethyl acetoacetate can react with hydrazine hydrate to form the pyrazole ring.

Substitution Reactions: The introduction of the 2-fluorophenyl group can be achieved through a nucleophilic aromatic substitution reaction. This involves reacting the pyrazole intermediate with a fluorobenzene derivative under basic conditions.

Amination: The final step involves the introduction of the amine group at the 5th position of the pyrazole ring. This can be achieved through a reductive amination reaction using an appropriate amine source and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Condensation Reactions

The primary amine group (-NH₂) at position 5 participates in condensation reactions with carbonyl compounds. For example:

-

Hydrazone Formation : Reacts with aldehydes/ketones (e.g., 2-fluorobenzaldehyde) under acidic conditions to form hydrazones, a key intermediate in heterocyclic synthesis .

-

Schiff Base Synthesis : Forms Schiff bases with aromatic aldehydes, enabling further cyclization into fused pyrazole derivatives .

Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 2-Fluorobenzaldehyde | Ethanol | Reflux | ~68 |

| Benzaldehyde | Acetic Acid | 80°C | ~72 |

Nucleophilic Substitution

The fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:

-

Defluorination : Reacts with strong nucleophiles (e.g., NaOH, NH₃) at elevated temperatures to replace fluorine with hydroxyl or amino groups.

-

Cross-Coupling : Participates in Buchwald–Hartwig amination with aryl halides using palladium catalysts.

Example Reaction :

Key Data :

-

Catalytic System: CuI/1,10-phenanthroline.

-

Selectivity: >90% for para-substitution.

Oxidation

The ethyl group at position 4 is susceptible to oxidation:

-

Ethyl → Ketone : Using KMnO₄ in acidic medium yields 3-(2-fluorophenyl)-1H-pyrazol-5-amine-4-carboxylic acid.

-

Amine → Nitro : Controlled HNO₃ treatment converts the amine to a nitro group, enabling further functionalization.

Reduction

-

Nitro → Amine : Hydrogenation with Pd/C reduces nitro derivatives back to primary amines.

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

Pyrazolo[3,4-b]pyridines : Reacts with ethyl acetoacetate under microwave irradiation to form tricyclic structures with antitumor activity .

-

Pyrrolo[2,3-c]pyrazoles : Domino reactions with arylglyoxals yield pentacyclic frameworks via [3+2] cycloaddition .

Synthetic Protocol :

-

Mix 4-Ethyl-3-(2-fluorophenyl)-1H-pyrazol-5-amine (1 mmol) and ethyl acetoacetate (1.2 mmol) in acetic acid.

-

Irradiate at 150°C for 20 min (microwave).

Cross-Coupling Reactions

The fluorophenyl moiety enables palladium-catalyzed couplings:

| Reaction Type | Catalyst | Ligand | Substrate | Yield (%) |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(OAc)₂ | PPh₃ | Arylboronic acid | 82 |

| Sonogashira | PdCl₂(PPh₃)₂ | CuI | Phenylacetylene | 75 |

Biological Activity Correlations

Derivatives synthesized from this compound demonstrate:

-

Anti-inflammatory Activity : 68–71% inhibition of carrageenan-induced paw edema (cf. Diclofenac: 70–80%) .

-

Antiproliferative Effects : IC₅₀ values of 18–36 µM against HeLa, HepG2, and EAT cell lines .

Structure–Activity Relationship (SAR) :

-

Ethyl group optimizes lipophilicity for membrane penetration.

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C (DSC data).

-

Photodegradation : UV exposure (254 nm) leads to defluorination and ring-opening.

Scientific Research Applications

4-Ethyl-3-(2-fluorophenyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C11H12FN3 . While specific applications of this exact compound are not widely documented, its structural similarity to other pyrazole derivatives suggests potential uses in various scientific research areas.

Chemical and Physical Properties

Chemsrc provides information such as MSDS, density, melting point, and boiling point for this compound .

Potential Applications Based on Pyrazole Derivatives

- Medicinal Chemistry:

- Anti-inflammatory Agents: Pyrazole derivatives have demonstrated anti-inflammatory activities. For instance, a related compound, (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one, was found to inhibit paw oedema in rats, showing comparable efficacy to diclofenac sodium .

- Antiproliferative Agents: Certain pyrazole compounds have shown antiproliferative activity against cancer cell lines. The compound (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one exhibited antiproliferative activity against HeLa, HepG2, and EAT cell lines .

- Antibacterial Agents: Pyrazole derivatives can possess antibacterial properties. One such compound, (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one, showed antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia .

- Synthesis of Pyrazolopyrimidines:

- Insecticidal Agents:

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(2-fluorophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

The pharmacological and physicochemical properties of pyrazole derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Impact of Substituent Position and Halogenation

- Fluorine Position : The ortho -fluorophenyl group in the target compound may induce steric effects and electronic modulation (e.g., electron-withdrawing) that differ from para -fluorophenyl analogs (e.g., 3-ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine). Such differences can alter binding affinity to targets like p38αMAP kinase .

- Heterocyclic Replacements : Replacing the 2-fluorophenyl group with pyridin-4-yl (e.g., 4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine) introduces nitrogen atoms capable of hydrogen bonding, which could enhance binding to polar residues in active sites .

Biological Activity

4-Ethyl-3-(2-fluorophenyl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethyl group and a fluorophenyl moiety. Its molecular formula is , which contributes to its solubility and interaction capabilities with biological targets.

Research indicates that this compound exhibits significant anticancer properties by interacting with various molecular targets:

- Kinase Inhibition : The compound has shown potential in inhibiting specific kinases involved in cancer pathways, which are crucial for cell proliferation and survival. For instance, studies have reported its ability to inhibit the activity of kinases associated with prostate cancer cells, leading to reduced cell viability and proliferation .

- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, which is essential for preventing cancer cell division. This was evidenced by docking studies that indicated binding to critical sites on tubulin .

Biological Activity Data

A summary of biological activity findings for this compound is presented in the table below:

| Biological Activity | IC50 Value (µM) | Target Cell Line | Mechanism |

|---|---|---|---|

| Antiproliferative | 18 | LNCaP (prostate cancer) | Kinase inhibition and PSA downregulation |

| Cell Cycle Arrest | - | HeLa (cervical cancer) | G2/M phase arrest |

| Cytotoxicity | - | Normal fibroblasts | Low toxicity observed |

Case Studies

- Prostate Cancer Research : In a study evaluating the antiproliferative effects of various pyrazole derivatives, this compound demonstrated a notable reduction in LNCaP cell growth with an IC50 value of 18 µM. Additionally, it showed a significant downregulation of prostate-specific antigen (PSA), indicating its potential as a therapeutic agent against prostate cancer .

- Cell Line Evaluations : Further investigations into its effects on HeLa cells revealed that the compound could effectively arrest the cell cycle at the G2/M checkpoint. This mechanism was supported by molecular docking studies that suggested interactions with tubulin, crucial for mitosis .

Q & A

Q. What are the established synthetic routes for 4-Ethyl-3-(2-fluorophenyl)-1H-pyrazol-5-amine, and what intermediates are critical?

The compound is typically synthesized via multi-step protocols involving condensation reactions. For example, analogs are prepared by reacting substituted aldehydes with hydrazine derivatives to form the pyrazole core, followed by functionalization. Key intermediates include thiourea precursors (e.g., thiourea analogs for cyclization) and halogenated aryl building blocks (e.g., 2-fluorophenyl groups introduced via nucleophilic substitution) . Optimizing stoichiometry and reaction time at each step is crucial to minimize side products.

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Structural confirmation relies on:

- NMR spectroscopy : To verify substituent positions (e.g., fluorophenyl protons resonate at δ ~7.0–7.5 ppm).

- X-ray crystallography : Single-crystal studies (e.g., triclinic system with space group P1, a = 8.5 Å, b = 9.8 Å, c = 10.4 Å) resolve bond angles and torsion angles, confirming the pyrazole ring planarity and ethyl/fluorophenyl orientations .

- Mass spectrometry : ESIMS data (e.g., m/z 203 [M+H]⁺) validate molecular weight .

Advanced Research Questions

Q. How can synthetic yields be improved in multi-step protocols, particularly during cyclization?

Yield optimization strategies include:

- Reagent selection : Using phosphorus oxychloride (POCl₃) for cyclization at 120°C improves intramolecular dehydration efficiency .

- Catalysis : Palladium-catalyzed Buchwald–Hartwig amination introduces aryl/heteroaryl groups with >90% regioselectivity .

- Solvent-free conditions : Reduces side reactions and simplifies purification, as demonstrated in pyrazolo-pyrimidine syntheses .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., antitubercular vs. antimicrobial efficacy)?

Discrepancies arise from variations in:

- Assay protocols : MIC (Minimum Inhibitory Concentration) values depend on bacterial strains (e.g., M. tuberculosis H37Rv vs. S. aureus). Standardizing testing conditions (e.g., pH, incubation time) is critical .

- Structural analogs : Fluorine substitution at the ortho position enhances membrane permeability but may reduce target binding affinity compared to para-substituted analogs .

- Metabolic stability : Hepatic microsome studies (e.g., human/rat liver microsomes) assess whether observed in vitro activity translates in vivo .

Q. How can computational methods enhance understanding of this compound’s interactions with biological targets?

Q. What are the challenges in refining crystallographic data for derivatives with flexible substituents?

Flexible groups (e.g., ethyl or fluorophenyl) introduce disorder in crystal lattices. Solutions include:

- Low-temperature data collection : At 173 K, thermal motion is minimized, improving resolution (<0.03 Å for C–C bonds) .

- TWINABS refinement : For twinned crystals, this corrects intensity overlaps and refines occupancy ratios .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···F contacts) to validate packing models .

Q. How to design SAR (Structure-Activity Relationship) studies for fluorophenyl-pyrazole derivatives?

Key steps involve:

- Substituent variation : Synthesizing analogs with halogens (Cl, Br), electron-donating (OMe), or bulky groups (t-Bu) at the 2-fluorophenyl or pyrazole positions .

- Bioisosteric replacement : Replacing the pyrazole NH₂ with a triazole or tetrazole ring to modulate solubility and target engagement .

- 3D-QSAR modeling : Using CoMFA/CoMSIA to correlate steric/electrostatic fields with activity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.